Product packaging for Allopurinol (monosodium salt)(Cat. No.:CAS No. 17795-21-0)

Allopurinol (monosodium salt)

Cat. No.: B000781
CAS No.: 17795-21-0
M. Wt: 159.10 g/mol
InChI Key: PTJRZVJXXNYNLN-UHFFFAOYSA-N
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Description

Allopurinol sodium is the soluble sodium salt of allopurinol, a potent and competitive inhibitor of the enzyme xanthine oxidase (XO). This inhibition is central to its research value in studying purine metabolism pathways. By blocking the action of XO, Allopurinol sodium effectively reduces the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby lowering uric acid production in model systems. Its primary research applications include the study of hyperuricemia, gout pathophysiology, and the management of tumor lysis syndrome in experimental oncology settings. The soluble nature of the sodium salt makes it particularly suitable for in vitro assays and the preparation of formulations for parenteral administration in animal studies, facilitating research where oral administration is not feasible. Beyond its classical use in uric acid research, Allopurinol sodium is also a valuable tool for investigating the role of xanthine oxidase in reactive oxygen species (ROS) generation, with implications for studies on oxidative stress, ischemia-reperfusion injury, and vascular function. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. Key Research Applications: • Investigation of purine metabolism and hyperuricemia • Study of gout pathophysiological mechanisms • Oncology research, particularly models of tumor lysis syndrome • Exploration of oxidative stress and ROS-related pathways Mechanism of Action: Allopurinol sodium acts as a structural analog of the natural purine base, hypoxanthine. It is metabolized to its active metabolite, oxypurinol (alloxanthine), which acts as a potent inhibitor of xanthine oxidase. This inhibition not only decreases urate production but also leads to the accumulation of more soluble precursors, hypoxanthine and xanthine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4NaO+ B000781 Allopurinol (monosodium salt) CAS No. 17795-21-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17795-21-0

Molecular Formula

C5H4N4NaO+

Molecular Weight

159.10 g/mol

IUPAC Name

sodium 1,5-dihydropyrazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1

InChI Key

PTJRZVJXXNYNLN-UHFFFAOYSA-N

Isomeric SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2.[Na+]

Other CAS No.

17795-21-0

Synonyms

NA

Origin of Product

United States

Molecular and Enzymatic Mechanisms of Action

Xanthine (B1682287) Oxidase (XO) Inhibition by Allopurinol (B61711) and Oxypurinol (B62819)

Xanthine oxidoreductase (XOR), existing in two interconvertible forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), catalyzes the terminal steps of purine (B94841) degradation: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently xanthine to uric acid wikipedia.orgwikipedia.orgnih.govnih.gov. Allopurinol acts as a potent inhibitor of this enzyme system.

Competitive Inhibition Kinetics with Hypoxanthine and Xanthine Substrates

Allopurinol functions as a competitive inhibitor of xanthine oxidase, binding to the enzyme's active site and thus preventing the natural substrates, hypoxanthine and xanthine, from binding wikipedia.orgwikipedia.orgmpg.defishersci.ca. Kinetic studies using Lineweaver-Burk plots demonstrate that allopurinol causes an increase in the apparent Michaelis constant (Km) for both hypoxanthine and xanthine, while the maximum velocity (Vmax) of the reaction remains constant. This pattern is characteristic of competitive inhibition, indicating that allopurinol competes directly with the natural substrates for the active site of the enzyme wikipedia.orgmims.com.

Research findings provide specific inhibition constants (Ki) for allopurinol. For instance, an inhibitory constant (Ki) of 2.12 µM has been reported for allopurinol against xanthine oxidase fishersci.ca. Its active metabolite, oxypurinol, also exhibits competitive inhibition against hypoxanthine and xanthine, although its Ki values are typically about 10-fold higher than those of allopurinol, suggesting a lower affinity for the enzyme compared to the parent compound wikipedia.org.

Table 1: Representative Kinetic Parameters of Allopurinol and Oxypurinol Inhibition of Xanthine Oxidase

InhibitorInhibition TypeSubstrate (e.g., Hypoxanthine/Xanthine)Effect on KmEffect on VmaxKi (approximate, µM)
AllopurinolCompetitiveHypoxanthine, XanthineIncreasesUnchanged2.12 fishersci.ca
OxypurinolCompetitiveHypoxanthine, XanthineIncreasesUnchanged~10x Allopurinol's Ki wikipedia.org

Structural Analogy to Natural Purine Bases

The inhibitory action of allopurinol stems from its structural resemblance to natural purine bases. Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) is a structural isomer and analog of hypoxanthine, a naturally occurring purine wikipedia.orgmims.comnih.gov. Similarly, its metabolite, oxypurinol, is structurally analogous to xanthine wikipedia.org. This close structural mimicry allows both allopurinol and oxypurinol to be recognized by the xanthine oxidase enzyme and bind to its active site, thereby competing with the endogenous substrates wikipedia.org.

Role of Oxypurinol as the Primary Active Inhibitor of Xanthine Oxidase

Allopurinol itself is a substrate for xanthine oxidase and is metabolized by the enzyme to oxypurinol (alloxanthine) fishersci.ca. This metabolic conversion is crucial for its prolonged therapeutic effect. Upon oxidation of allopurinol, oxypurinol forms a tightly bound complex with the reduced molybdenum (Mo(IV)) center of the xanthine oxidoreductase enzyme wikipedia.orgwikipedia.org. This interaction transforms oxypurinol into a potent, time-dependent, pseudo-irreversible inhibitor of XO, contributing significantly to the sustained inhibition of uric acid production wikipedia.orgbmrb.io. While allopurinol initiates immediate inhibition by facilitating the formation of this tightly bound complex, oxypurinol is generally considered the primary active metabolite responsible for the prolonged pharmacological activity due to its persistent binding to the enzyme wikipedia.orgwikipedia.org. However, the binding of oxypurinol has been observed to weaken upon reoxidation of the Mo(VI) center, requiring reduction by purine substrates (hypoxanthine, xanthine, or allopurinol) to reform the tightly bound inhibitory complex wikipedia.orgwikipedia.org.

Impact on Purine Catabolism Pathways

The inhibition of xanthine oxidase by allopurinol and its active metabolite, oxypurinol, leads to significant shifts in the balance of purine catabolism, affecting the concentrations of various intermediates and influencing the dynamics of purine salvage.

Regulation of Uric Acid Precursor Concentrations (Hypoxanthine, Xanthine)

By blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid, allopurinol therapy directly results in a marked reduction in uric acid levels wikipedia.orgmpg.defishersci.canih.gov. Concomitantly, the concentrations of the purine precursors, hypoxanthine and xanthine, increase in plasma and are excreted in higher amounts in the urine wikipedia.orgmpg.dewikipedia.orgnih.govnih.gov. This shift in purine catabolism is therapeutically beneficial because hypoxanthine and xanthine are significantly more water-soluble than uric acid, which reduces the risk of crystallization and deposition in tissues mpg.de.

Table 2: Changes in Purine Metabolite Concentrations Post-Allopurinol Treatment

MetabolitePre-Treatment ConcentrationPost-Treatment ConcentrationImplication
Uric AcidHighDecreasedReduced risk of crystallization and deposition wikipedia.orgmpg.de
HypoxanthineNormal/LowIncreasedIncreased excretion, potential for salvage mpg.dewikipedia.org
XanthineNormal/LowIncreasedIncreased excretion, potential for salvage mpg.dewikipedia.org

Altered Purine Salvage Pathway Dynamics

The increased intracellular concentrations of hypoxanthine and xanthine resulting from XO inhibition can significantly alter the dynamics of the purine salvage pathway. The salvage pathway, primarily mediated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), enables the reutilization of purine bases (hypoxanthine and guanine) to synthesize their corresponding nucleotides (inosine monophosphate (IMP) and guanosine (B1672433) monophosphate), an energetically efficient process compared to de novo purine synthesis wikipedia.orguni.lumpg.de.

In individuals with functional HGPRT, the elevated levels of hypoxanthine can be shunted back into the nucleotide pool, leading to enhanced ATP production and reduced demand on de novo synthesis nih.govnih.gov. Some studies, particularly in the context of co-therapy with thiopurines, have reported an observed increase in HGPRT activity following allopurinol administration, contributing to improved metabolic profiles wikipedia.orgwikipedia.orgfishersci.cabmrb.io. This suggests that the increased availability of substrates like hypoxanthine can drive the salvage pathway more effectively.

Feedback Inhibition of De Novo Purine Biosynthesis

Enzymatic Conversion of Allopurinol to Oxypurinol

Allopurinol undergoes significant enzymatic biotransformation in the body, with its primary active metabolite being oxypurinol researchgate.netescholarship.orgnih.govpharmgkb.orgnih.gov. This conversion utilizes endogenous pathways that are normally involved in the metabolism of natural purines such as hypoxanthine and xanthine pharmgkb.org. The key enzymes responsible for this crucial metabolic step are aldehyde oxidase (AOX1) and xanthine oxidoreductase (XDH/XO) pharmgkb.orgwikigenes.orgnih.govnih.govresearchgate.netimoa.inforesearchgate.netresearchgate.net.

Data regarding the enzymatic conversion of allopurinol to oxypurinol are summarized below:

EnzymeRole in Allopurinol BiotransformationRelative Contribution/RateKey MechanismSource
Aldehyde Oxidase (AOX1)Primary conversion of Allopurinol to OxypurinolHigher rate than XDH/XOCytosolic molybdo-flavoprotein, catalyzes oxidation of allopurinol pharmgkb.orgnih.govimoa.inforesearchgate.net pharmgkb.orgwikigenes.orgnih.govimoa.inforesearchgate.net
Xanthine Oxidoreductase (XDH/XO)Also converts Allopurinol to OxypurinolLower rate than AOX1Reduces molybdenum Mo(VI) active center to Mo(IV); hydroxylation at N8 of allopurinol researchgate.netescholarship.orgnih.govnih.govnih.gov researchgate.netescholarship.orgnih.govpharmgkb.orgnih.govnih.govresearchgate.net

Role of Aldehyde Oxidase (AOX1) in Allopurinol Biotransformation

Aldehyde oxidase (AOX1) is a major enzyme responsible for the metabolic conversion of allopurinol to oxypurinol in humans, primarily occurring in the liver pharmgkb.orgwikigenes.orgnih.govresearchgate.net. AOX1 is a cytosolic molybdo-flavoprotein that is structurally similar to xanthine oxidoreductase imoa.inforesearchgate.net. It catalyzes the oxidation of allopurinol, contributing significantly to the formation of oxypurinol pharmgkb.orgnih.govresearchgate.net. The activity of AOX1 is dependent on the sulfuration of its molybdenum cofactor (MOCO), a process mediated by the enzyme MOCOS (molybdenum cofactor sulfurase) pharmgkb.orgnih.gov. Experimental studies have shown that inhibitors selective for aldehyde oxidase can attenuate the formation of allopurinol's metabolites, further underscoring AOX1's crucial role in this biotransformation nih.govresearchgate.net.

Contribution of Xanthine Oxidase (XDH) to Allopurinol Metabolism

Xanthine oxidoreductase, which encompasses both xanthine oxidase (XO) and xanthine dehydrogenase (XDH) forms, also contributes to the metabolism of allopurinol to oxypurinol escholarship.orgpharmgkb.orgnih.govwikigenes.orgnih.govresearchgate.net. XOR catalyzes the hydroxylation of allopurinol at the N8 position, leading to the formation of oxypurinol nih.gov. This process involves the reduction of the enzyme's molybdenum Mo(VI) active center to Mo(IV) researchgate.netescholarship.orgnih.govnih.gov. Although both AOX1 and XDH can metabolize allopurinol, XO/XDH typically converts allopurinol to oxypurinol at a lower rate compared to AOX1 nih.gov. Like AOX1, the catalytic activity of XDH is also reliant on the presence and proper activation of a molybdenum cofactor, which is sulfured by MOCOS pharmgkb.orgnih.gov.

Involvement of Molybdenum Cofactor and MOCOS in Enzyme Activity

The enzymatic activities of both aldehyde oxidase (AOX1) and xanthine oxidoreductase (XDH/XO) are critically dependent on a molybdenum cofactor (Moco) pharmgkb.orgnih.govresearchgate.netimoa.infokne-publishing.com. Moco is a pterin-based cofactor that resides within the active site of these molybdenum-containing enzymes, where it plays a direct role in the catalytic redox reactions researchgate.netkne-publishing.com. The proper function of this cofactor, and thus the activity of AOX1 and XDH, requires its activation, specifically the sulfuration of the molybdenum center from its oxo-form to the sulfide (B99878) form pharmgkb.orgnih.gov. This sulfuration process is facilitated by the enzyme MOCOS (molybdenum cofactor sulfurase) pharmgkb.orgnih.gov. Deficiencies in the molybdenum cofactor or MOCOS can lead to impaired enzyme activity, thereby affecting the body's ability to metabolize purines and xenobiotics, including the conversion of allopurinol to its active metabolite, oxypurinol kne-publishing.comuniprot.org.

Pharmacodynamics at the Cellular and Subcellular Level

Modulation of Cellular Energy Metabolism

Allopurinol (B61711) sodium can significantly modulate cellular energy metabolism, impacting critical energy-related molecules and signaling pathways.

Allopurinol has been shown to influence adenylate and creatine (B1669601) metabolism, particularly in contexts of cellular stress or disease. In studies concerning colonic epithelial metabolism, allopurinol treatment led to a dose-dependent decrease in intracellular adenosine (B11128) triphosphate (ATP) concentrations. Specifically, concentrations of 10 µM, 100 µM, and 1 mM allopurinol resulted in ATP reductions of 4.5%, 6.1%, and 18.2%, respectively. Concurrently, a 1 mM dose of allopurinol induced an 18% decrease in intracellular creatine nih.gov.

Allopurinol's effects on creatine metabolism may also involve its metabolite, allopurinol riboside (AR). AR has been observed to cause dose-dependent decreases in intracellular creatine and ATP concentrations, with a 10.4% decrease in creatine and 7% decrease in ATP at 100 µM AR, and a 26% decrease in creatine and 19.3% decrease in ATP at 300 µM AR. Interestingly, while allopurinol treatment led to an increase in phosphocreatine (B42189) (PCr) corresponding to decreased creatine, AR's effect on PCr differed, suggesting distinct influences on creatine synthesis or degradation nih.gov.

Table 1: Effects of Allopurinol on Intracellular ATP and Creatine Levels

CompoundConcentrationATP Decrease (%)Creatine Decrease (%)
Allopurinol10 µM4.5-
Allopurinol100 µM6.1-
Allopurinol1 mM18.218
Allopurinol Riboside100 µM710.4
Allopurinol Riboside300 µM19.326

Allopurinol has been linked to the dysregulation of AMP-activated protein kinase (AMPK) signaling. AMPK is a critical cellular energy sensor that helps maintain energy homeostasis researchgate.netresearchgate.net. Studies have shown that a therapeutically relevant dose of allopurinol can lead to AMPK dysregulation nih.govresearchgate.net. For instance, in murine experimental colitis, allopurinol-treated tissues showed a 62.5% decrease in phosphorylated (active) AMPK compared to control mice during the recovery phase nih.gov. This suggests that allopurinol can impede ATP production and energy distribution, partly through its influence on the creatine kinase circuit and subsequent AMPK signaling nih.gov. Conversely, some research indicates that administration of allopurinol can activate AMPK, particularly in endothelial cells within atherosclerotic plaques, possibly due to its role in reducing oxidative stress ahajournals.org.

Influence on Gene and Protein Expression

Allopurinol profoundly affects the expression of specific proteins, particularly those involved in hypoxia responses.

Allopurinol consistently demonstrates a dose-dependent reduction in the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) protein. This effect has been observed in various cell types, including Human Foreskin Fibroblasts (HFF) and Human Umbilical Vein Endothelial Cells (HUVEC), under both normoxic and hypoxic conditions plos.orgmedchemexpress.comnih.govmedchemexpress.comresearchgate.netnordicbiosite.com. For example, in HFF and HUVEC cells treated with allopurinol, HIF-1α protein levels were substantially reduced, particularly at higher doses (e.g., 1000 µg/ml) plos.orgnih.gov. This reduction appears to be independent of prolyl-hydroxylase (PHD) activity, as allopurinol reduced HIF-1α levels even when PHD activity was inhibited by desferrioxamine (DFX) plos.orgnih.gov. While allopurinol significantly impacts HIF-1α protein levels, its effects on HIF-1α mRNA levels are marginal and generally not considered biologically significant plos.orgnih.gov. Allopurinol's ability to lower hypoxia-induced upregulation of HIF-1α has also been noted in neuroblastoma cells, where it helped protect against ATP depletion and reduced reactive oxygen species (ROS) production researchgate.net.

Table 2: Allopurinol's Effect on HIF-1α Protein Expression (Normoxia)

Cell LineAllopurinol Concentration (µg/ml)HIF-1α Protein Expression (Relative to Control)Notes
HFF10Reduced (Dose-dependent)Dose-dependent reduction plos.org
HFF100Reduced (Dose-dependent)Dose-dependent reduction plos.org
HFF1000Substantially reduced plos.orgnih.gov
HUVEC10Reduced (Dose-dependent)Less sensitive than HFF plos.org
HUVEC100Reduced (Dose-dependent)Less sensitive than HFF plos.org
HUVEC1000Reduced plos.orgnih.gov

Similar to HIF-1α, allopurinol has been shown to decrease the expression of Hypoxia-Inducible Factor-2α (HIF-2α) protein plos.orgmedchemexpress.commedchemexpress.comnordicbiosite.commedchemexpress.eu. In HFF cells, allopurinol treatment at 1000 µg/ml substantially reduced HIF-2α protein expression under normoxia plos.orgnih.gov. Under hypoxic conditions, allopurinol treatment significantly altered HIF-2α levels in HFF cells, although HUVEC cells were only affected at higher doses, indicating differential sensitivity plos.orgnih.gov. While allopurinol can reduce HIF-2α protein, its impact on HIF-2α mRNA levels is minimal plos.orgnih.gov. The degradation of HIF-2α, particularly under intermittent hypoxia, has been linked to xanthine (B1682287) oxidase activity, and allopurinol, as a xanthine oxidase inhibitor, can prevent this degradation nih.gov.

Cellular Processes Affecting Proliferation and Wound Healing

Allopurinol's influence extends to cellular processes such as proliferation and wound healing, often in contexts related to energy metabolism and oxidative stress. In murine models of experimental colitis, a therapeutically relevant dose of allopurinol disrupted proliferation and attenuated wound healing, leading to increased tissue damage nih.govresearchgate.net. This effect is partly attributed to allopurinol's inhibition of purine (B94841) salvage, which is crucial for energy balance and cell proliferation nih.govresearchgate.netmdpi.com. Immunofluorescence analysis of colonic tissue showed an 18.9% decrease in the proliferation marker Ki67 in allopurinol-treated tissues during peak disease and a substantial 56.8% decrease during recovery, coinciding with decreased active AMPK nih.gov.

Furthermore, allopurinol has been observed to inhibit the contraction phase of wound healing. In a study on excisional wounds in rats, allopurinol treatment resulted in a significantly lower coefficient of wound area contraction compared to controls. Histologically, the granulation tissue in allopurinol-treated wounds was less cellular but contained more collagen nih.gov. This suggests a complex interaction involving fibroblasts/myofibroblasts and reactive oxygen species (ROS) in the mediation of this process nih.gov. Other research indicates that excessive ROS and uric acid, which allopurinol influences, can stimulate inflammation and prevent proliferation and vascularization, thereby delaying wound healing nih.gov. Allopurinol also reduced angiogenesis traits in Human Umbilical Vein Endothelial Cells (HUVEC) in an in vitro model plos.orgmedchemexpress.commedchemexpress.com.

Investigation of Anti-nociceptive and Anti-depressant Biochemical Pathways

Allopurinol sodium exhibits notable anti-nociceptive and anti-depressant properties, mediated through distinct biochemical pathways.

Anti-nociceptive Mechanisms

The anti-nociceptive effect of allopurinol sodium is primarily attributed to its influence on purine metabolism, specifically leading to the accumulation of adenosine. As a potent inhibitor of xanthine oxidase (XO), allopurinol sodium reduces the breakdown of hypoxanthine (B114508) and xanthine into uric acid guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.org. This inhibition results in increased levels of hypoxanthine, which is subsequently converted to inosine (B1671953) and then to adenosine guidetopharmacology.orgnih.govguidetopharmacology.org. Adenosine acts as an inhibitory neuromodulator, and its anti-nociceptive action is mediated through its interaction with adenosine A1 receptors guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.org. Studies in mice have demonstrated dose-dependent anti-nociceptive effects of allopurinol in various chemical and thermal pain models nih.govguidetopharmacology.org. Investigations have also shown that allopurinol leads to an increase in cerebrospinal fluid (CSF) levels of purines, including adenosine and guanosine (B1672433), alongside a decrease in uric acid concentration, suggesting a central mechanism for its pain-relieving effects guidetopharmacology.org. Notably, research indicates that the anti-nociceptive action of allopurinol is unlikely to involve the opioid pathway guidetopharmacology.orgnih.govwikipedia.org.

Table 1: Summary of Anti-nociceptive Effects and Mechanisms of Allopurinol Sodium

Effect CategorySpecific Mechanism/FindingKey Biochemicals InvolvedResearch Context
Anti-nociception Inhibition of xanthine oxidase (XO) leading to increased hypoxanthine, inosine, and adenosine levels. guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.orgHypoxanthine, Xanthine, Adenosine, Inosine, Uric AcidMice models (chemical and thermal pain) nih.govguidetopharmacology.org
Adenosine acts on A1 adenosine receptors to produce anti-nociception. guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.orgAdenosine, Adenosine A1 receptorsMice models guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.org
Increased cerebrospinal fluid (CSF) purines (adenosine, guanosine) and decreased CSF uric acid. guidetopharmacology.orgAdenosine, Guanosine, Uric AcidMice studies guidetopharmacology.org
Opioid pathway is not involved. guidetopharmacology.orgnih.govwikipedia.orgN/AMice studies guidetopharmacology.orgnih.govwikipedia.org

Anti-depressant Biochemical Pathways

Allopurinol sodium has also demonstrated anti-depressant-like effects in animal models. Studies in rats have shown that allopurinol administration can reduce depressive-like behaviors. This observed effect is correlated with an increase in serum levels of Brain-Derived Neurotrophic Factor (BDNF). Furthermore, it is suggested that allopurinol's inhibitory action on xanthine oxidase may reduce the metabolism of tryptophan via the kynurenine (B1673888) pathway, thereby leading to elevated levels of tryptophan and, consequently, serotonin (B10506) in the brain, contributing to its anti-depressant effects. Long-term administration of allopurinol at doses of 50 mg/kg and 100 mg/kg (intraperitoneally daily for 21 days) has been shown to produce these anti-depressant effects in behavioral tests in rats.

Table 2: Summary of Anti-depressant Effects and Mechanisms of Allopurinol Sodium

Effect CategorySpecific Mechanism/FindingKey Biochemicals InvolvedResearch Context
Anti-depression Reduction of depressive-like behaviors.N/ARats
Increased serum Brain-Derived Neurotrophic Factor (BDNF) levels.BDNFRats
Possible reduction of tryptophan metabolism in kynurenine pathway, leading to increased tryptophan and serotonin.Tryptophan, SerotoninRats

Anti-leishmanial Mechanisms

The anti-leishmanial activity of allopurinol has been a subject of investigation since its initial description in 1974. Its mechanism of action against Leishmania parasites is distinct from its uric acid-lowering effects.

Allopurinol's efficacy against Leishmania is primarily attributed to its interaction with the parasite's purine salvage pathway. The compound is a purine analog that is metabolized by the leishmanial enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT). This metabolism leads to the formation of phosphorylated allopurinol, specifically allopurinol ribotide (also referred to as allopurinol ribonucleoside). Allopurinol ribotide is then incorporated into the parasite's nucleic acids, particularly RNA, disrupting protein translation and leading to selective parasite death. Furthermore, allopurinol is believed to interdict the de novo synthesis of pyrimidines within the parasite, contributing to its inhibitory effects on parasite growth.

Studies have shown that allopurinol can inhibit the growth of various Leishmania species in vitro, including Leishmania braziliensis, Leishmania donovani, and Leishmania mexicana. While allopurinol has limited use as a monotherapy for human visceral and cutaneous leishmaniasis, it is considered a major first-line drug for the long-term treatment of canine leishmaniasis (CanL), often used in combination with other anti-leishmanial agents like pentavalent antimonials or miltefosine. Despite its utility, cases of resistance to allopurinol in Leishmania infantum have been observed in clinical settings, with potential mechanisms including decreased drug uptake or enzymatic modifications within the parasite.

Table 3: Summary of Anti-leishmanial Mechanisms of Allopurinol Sodium

Mechanism CategorySpecific Mechanism/FindingKey Biochemicals InvolvedResearch Context
Purine Salvage Pathway Interference Inhibition of leishmanial hypoxanthine-guanine phosphoribosyl transferase (HGPRT).HGPRTLeishmania parasites
Phosphorylated allopurinol (allopurinol ribotide/ribonucleoside) incorporated into parasite nucleic acids, disrupting protein translation and leading to parasite death.Allopurinol ribotide, RNA, ATPLeishmania parasites
Pyrimidine (B1678525) Synthesis Interference Inhibition of de novo pyrimidine synthesis.PyrimidineLeishmania braziliensis (in vitro)
Efficacy Profile Inhibits growth of L. braziliensis, L. donovani, L. mexicana.N/AIn vitro studies, Canine Leishmaniasis treatment
Resistance Observed in L. infantum; possible mechanisms include decreased drug uptake or enzymatic modifications.N/ACanine clinical studies

Synthetic Methodologies and Derivative Development

Chemical Synthesis of Allopurinol (B61711) Analogues

The chemical synthesis of allopurinol analogues often involves building the pyrazolo[3,4-d]pyrimidine scaffold through cyclization reactions. A common approach involves the reaction of 3-amino-4-carboxylic acid derivatives with carboxylic acids or their functional derivatives, forming the pyrimidine (B1678525) ring. For instance, allopurinol itself can be prepared by reacting 3-amino-4-carbethoxy-pyrazole with formamide, which leads to the formation of the pyrimidine ring google.com. Another method involves a two-stage reaction sequence, initiating with the formation of a 4-halo-1-pyrazolo-(3,4-d)-pyrimidine compound, which is subsequently hydrolyzed to yield 4-hydroxy-1-pyrazolo-(3,4-d)-pyrimidine (allopurinol) google.com.

Specific synthetic pathways have been developed for various derivatives. For example, methylenebis(allopurinols) can be synthesized via liquid-liquid phase transfer alkylation of 4-methoxy-pyrazolo[3,4-d]-pyrimidine, followed by nucleophilic aromatic substitution (SNAr) reactions at the C(4) position nih.gov. Studies have also explored the synthesis of allopurinol locked nucleic acid (LNA) monomers through C6 deamination of 8-aza-7-bromo-7-deazaadenine LNA monomers researchgate.net.

Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold, inherent to allopurinol, offers multiple sites for chemical modification, allowing for the design and synthesis of novel derivatives with varied biological profiles mdpi.com. These modifications aim to improve properties such as solubility, stability, lipophilicity, and target specificity.

Modification at the C6 position of the pyrazolo[3,4-d]pyrimidine ring has been explored to develop allopurinol derivatives. Considering that C6 is a target of metabolism for the xanthine (B1682287) oxidase enzyme, a series of derivatives with alkyl groups at this position have been synthesized conicet.gov.ar. For example, 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, 6-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and 6-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one were prepared using established methods, such as that by Cheng and Robins conicet.gov.ar. These C6-alkylated derivatives, despite showing improved physicochemical profiles compared to allopurinol, often exhibited limited or no direct parasiticidal activity in certain biological contexts but could be designed as prodrugs conicet.gov.arnih.gov.

Modifications at the N1-acyl positions of allopurinol have also been investigated, often with the intent of creating prodrugs to enhance drug delivery properties. N1-acyl derivatives, such as 1-acetyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, 1-propanoyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and 1-butanoyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized conicet.gov.ar. These derivatives can be prepared according to procedures described by Bundgaard, which involve eliminating a hydrogen bond donor group at the N1 position conicet.gov.ar. Such modifications can significantly impact crystal lattice energy, solubility, dissolution rate, and permeability conicet.gov.ar. For instance, N1-acyl derivatives have been shown to be more lipophilic than allopurinol, which can be advantageous for certain delivery routes researchgate.net.

Development of Triazole Derivatives

Beyond direct allopurinol analogues, the development of novel xanthine oxidase inhibitors has extended to diverse chemical scaffolds, including triazole derivatives nih.govresearchgate.net. These compounds are explored as potential anti-gout inhibitors and can be designed based on existing clinically used XO inhibitors like allopurinol, febuxostat, and topiroxostat (B1683209) nih.gov.

Recent studies have focused on the synthesis of 1,4-disubstituted-1,2,3-triazoles using approaches such as Sharpless's method thesciencein.orgthesciencein.org. Research findings indicate that certain triazole derivatives can exhibit superior xanthine oxidase inhibitory activity compared to allopurinol. For example, specific triazole compounds incorporating a ketone moiety have shown better binding energies and inhibitory properties against XO than allopurinol researchgate.netthesciencein.orgthesciencein.org. Compounds like (5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone (9f) and (5-bromothiophen-2-yl(1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl)methanone (9h) demonstrated encouraging higher inhibition properties, with binding energies of -7.29 kcal/mol and -7.59 kcal/mol, respectively, compared to allopurinol researchgate.netthesciencein.orgthesciencein.org.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Triazole Derivatives Compared to Allopurinol

Compound IDDescriptionBinding Energy (kcal/mol)Relative XO Inhibition Activity
AllopurinolReference XO Inhibitor-6.1 dergipark.org.trBaseline
9f(5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone-7.29 researchgate.netthesciencein.orgthesciencein.orgHigher than Allopurinol
9h(5-Bromothiophen-2-yl(1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl)methanone-7.59 researchgate.netthesciencein.orgthesciencein.orgHigher than Allopurinol

Exploration of Structure-Activity Relationships for Xanthine Oxidase Inhibition

The structure-activity relationships (SAR) for xanthine oxidase inhibition by allopurinol and its analogues are extensively studied. Allopurinol acts as a mechanism-based inhibitor, with its active metabolite, oxypurinol (B62819), forming a covalent bond with the molybdenum ion in the XO enzyme's active site mdpi.comfarmaciajournal.com. Key residues in the active site of XO, such as Gln-1194, Phe-798, Gly-799, Ala-1078, Ser-1080, and Gly-1260, interact with allopurinol via hydrogen bonds researchgate.net.

Modifications to the allopurinol structure can significantly influence its inhibitory activity. For instance, purine-based XO inhibitors include monosubstituted 2-(thioalkyl)purines, 6-(N-benzoylamino)purine, and 9-Benzoyl 9-deazaguanines, which have been explored for their XO inhibitory potential mdpi.com. Studies on flavonoids, another class of XO inhibitors, suggest that hydroxyl groups at C-5 and C-7 and a double bond between C-2 and C-3 are crucial for high inhibitory activity against XO acs.org. A planar configuration and a specific C2=C3 double bond in flavonoids promote binding and inhibitory activity, while certain modifications like glycosylation can diminish potency mdpi.comnih.gov. The ability of a compound to bind to the active center of XO via hydrophobic interactions and induce conformational changes is vital for inhibition mdpi.com.

Table 2: Key Structural Features and Their Impact on XO Inhibition for Various Compounds

Compound Class/FeatureKey Structural Feature(s)Impact on Xanthine Oxidase InhibitionSource
Allopurinol (Oxypurinol)Pyrazolo[3,4-d]pyrimidine core, purine (B94841) analogForms covalent bond with molybdenum ion, mechanism-based inhibition mdpi.comfarmaciajournal.com
FlavonoidsHydroxyl groups at C-5, C-7; C2=C3 double bondEssential for high inhibitory activity, planar structure promotes binding mdpi.comacs.org
FlavonoidsC-3' hydroxyl group in ring B, C-3 hydroxylEssential for high superoxide (B77818) scavenging activity (distinct from XO inhibition) acs.org
FlavonoidsGlycosylationDramatically reduces inhibitory activity, hinders access to active site nih.gov
Triazole derivativesKetone moiety, specific substitution patternsCan lead to better binding energies and higher inhibition than allopurinol researchgate.netthesciencein.org

Novel Derivatives with Attenuated Xanthine Oxidase Inhibition for Alternative Biological Activities

While allopurinol is known for its potent XO inhibition, some novel derivatives have been designed and synthesized with attenuated XO inhibitory activity, aiming to explore or enhance alternative biological properties, particularly in the realm of anticancer activity nih.govresearchgate.net. This approach recognizes that the allopurinol scaffold might possess inherent biological activities beyond its role as an XO inhibitor.

For example, a panel of pyrazolo[3,4-d]pyrimidine derivatives structurally related to allopurinol was synthesized and evaluated for cytotoxicity against cancer cell lines and for XO inhibitory activities nih.govresearchgate.net. One such compound (compound 4 in researchgate.net or nih.gov), exhibited potent cytotoxicity against human hepatoma carcinoma cell lines (BEL-7402 and SMMC-7221) with IC50 values of 25.5 and 35.2 μM, respectively nih.govresearchgate.net. Notably, this compound was a much weaker XO inhibitor than allopurinol, suggesting that its anticancer activities were not primarily mediated through XO inhibition nih.govresearchgate.net. This indicates that structural modifications at the C-4 and N-1 positions of the allopurinol scaffold can be important in retaining cytotoxicity against cancer cells while attenuating XO inhibition researchgate.net. Such derivatives represent promising lead compounds for further optimization as potential anticancer agents, offering a new direction for the therapeutic application of allopurinol-derived structures nih.govresearchgate.net.

Preclinical Research Models and Experimental Systems

In Vitro Models for Enzyme Inhibition Studies

In vitro studies are fundamental for characterizing the direct inhibitory action of allopurinol (B61711) sodium on xanthine (B1682287) oxidase and understanding its kinetic profile.

Enzyme Kinetic Studies (Lineweaver-Burk plots, Km, Vmax determination)

Enzyme kinetic studies, particularly those utilizing Lineweaver-Burk plots, provide critical insights into the mechanism by which allopurinol sodium interacts with xanthine oxidase. Allopurinol is widely recognized as a competitive inhibitor of xanthine oxidase. This competitive inhibition means that allopurinol, or its active metabolite oxypurinol (B62819), binds to the free xanthine oxidase enzyme at the active site, thereby preventing the natural substrates (hypoxanthine and xanthine) from binding and being converted to uric acid. nih.govmdpi.com

In the presence of allopurinol, Lineweaver-Burk plots typically show an increase in the apparent Michaelis-Menten constant (Km) while the maximum reaction velocity (Vmax) remains constant. nih.govmdpi.comresearchgate.net This pattern is characteristic of competitive inhibition, indicating that allopurinol competes with the substrate for binding to the enzyme's active site. nih.govmdpi.com For instance, studies have reported specific kinetic parameters for allopurinol against xanthine oxidase, with an increase in Km values observed when allopurinol is present, while Vmax values remain largely unchanged. nih.govresearchgate.net For example, one study observed a constant Vmax of 0.00025 abs/min (with hypoxanthine (B114508) as substrate) across various allopurinol concentrations, while Km increased from 0.00178 µM in the absence of inhibitor to 0.03277 µM at 2.500 µg/mL allopurinol. nih.gov Another study reported Km values for allopurinol at 7.77 µM. saudijournals.com Inhibition constants (Ki) for allopurinol have been determined, with reported values around 2.12 µM. herbmedpharmacol.com

Table 1: Representative Enzyme Kinetic Parameters of Allopurinol on Xanthine Oxidase Inhibition

ParameterValue (Hypoxanthine as substrate)Value (General)Source
Vmax0.00025 abs/min (constant)94.14 - 194.14 nih.govsaudijournals.com
KmIncreases from 0.00178 to 0.03277 µM7.77 µM nih.govsaudijournals.com
Ki-2.12 µM herbmedpharmacol.com
Inhibition TypeCompetitiveCompetitive nih.govmdpi.combanglajol.infobioline.org.br

IC50 Value Determination for Xanthine Oxidase Inhibition

The IC50 (half-maximal inhibitory concentration) is a crucial measure of the potency of an inhibitor. For allopurinol sodium, various in vitro studies have consistently demonstrated its potent inhibitory effect on xanthine oxidase, with a range of reported IC50 values. These values can vary depending on the specific experimental conditions, such as enzyme source (e.g., bovine milk xanthine oxidase), substrate used (hypoxanthine or xanthine), buffer conditions, and incubation times.

Reported IC50 values for allopurinol inhibition of xanthine oxidase often fall in the micromolar (µM) or microgram per milliliter (µg/mL) range. For instance, values have been reported as low as 0.11-0.13 µg/mL when using hypoxanthine or xanthine as substrates. nih.govmdpi.com Other studies have reported IC50 values of 2.84 ± 0.41 µM herbmedpharmacol.com, 6.94 ± 0.32 µg/mL analis.com.my, 8.57 ± 0.30 µg/mL bioline.org.br, and 24 ± 0.3 µg/mL banglajol.infobrieflands.com. A broader range of 0.2-50 µM has also been cited for allopurinol sodium as a xanthine oxidase inhibitor. medchemexpress.comnih.gov These diverse values underscore its effectiveness as a potent inhibitor across different experimental setups.

Table 2: Reported IC50 Values for Allopurinol Sodium on Xanthine Oxidase Inhibition

IC50 ValueUnitSubstrate (if specified)Source
0.13µg/mLHypoxanthine nih.govmdpi.com
0.11µg/mLXanthine nih.govmdpi.com
2.84 ± 0.41µM- herbmedpharmacol.com
6.94 ± 0.32µg/mL- analis.com.my
8.57 ± 0.30µg/mL- bioline.org.br
9.07µg/mL- saudijournals.com
24 ± 0.3µg/mL- banglajol.infobrieflands.com
0.2-50µM- medchemexpress.comnih.gov

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are crucial for studying the systemic effects of allopurinol sodium on uric acid metabolism and hyperuricemia, providing a more comprehensive understanding of its therapeutic potential in a biological context.

Rodent Models of Hyperuricemia and Purine (B94841) Metabolism Perturbation

Rodent models are frequently used to induce hyperuricemia, mimicking the elevated uric acid levels seen in humans, and to evaluate the efficacy of allopurinol sodium in mitigating these conditions.

Potassium oxonate is a widely used agent for inducing hyperuricemia in rodents, including rats and mice. It acts as a selective competitive inhibitor of uricase, an enzyme present in most mammals (but absent in humans) that converts uric acid to allantoin. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid, thereby establishing a hyperuricemic state. nih.govkarger.comresearchgate.netui.ac.id

In these models, allopurinol sodium is administered to assess its ability to reduce elevated serum uric acid levels. Studies have consistently shown that allopurinol significantly decreases serum uric acid concentrations in potassium oxonate-induced hyperuricemic rodents. saudijournals.comnih.govkarger.comui.ac.ide-century.usmdpi.com For example, in rats, administration of potassium oxonate (e.g., 250 mg/kg or 650 mg/kg) leads to a significant increase in serum uric acid, which is then successfully attenuated by allopurinol (e.g., 5 mg/kg or 20 mg/kg). saudijournals.comkarger.commdpi.com In tree shrews, potassium oxonate at doses ranging from 40 to 1000 mg/kg was shown to effectively increase serum uric acid levels, and allopurinol significantly decreased these elevated levels. nih.govresearchgate.net This demonstrates allopurinol's effectiveness in counteracting hyperuricemia induced by uricase inhibition.

Beyond uric acid levels, studies in these models can also assess the impact on xanthine oxidase activity in tissues (e.g., serum and liver), where allopurinol, as an XO inhibitor, is expected to suppress this activity. karger.com Additionally, some studies monitor renal function parameters (e.g., serum urea (B33335) nitrogen, serum creatinine) and observe kidney abnormalities induced by hyperuricemia, with allopurinol demonstrating an appreciable attenuation of these effects. nih.govui.ac.ide-century.us

Another established rodent model for inducing hyperuricemia involves the co-administration of adenine (B156593) and oteracil potassium. This model perturbs purine metabolism in a way that leads to elevated uric acid levels. Adenine administration increases the substrate load for uric acid production, while oteracil potassium (or toteracil potassium) inhibits uricase, similar to potassium oxonate, preventing uric acid breakdown. ui.ac.ide-century.usnih.govresearchgate.net

In these models, allopurinol sodium effectively reduces the increased serum uric acid levels. Studies have shown that allopurinol significantly decreases elevated serum uric acid levels in rats and mice where hyperuricemia was induced by the co-administration of adenine (e.g., 50 mg/kg or 100 mg/kg) and oteracil potassium (e.g., 125 mg/kg or 1.50 g/kg). ui.ac.ide-century.usnih.govresearchgate.net The use of these co-administration models, sometimes for extended periods (e.g., 15-45 days), allows for the screening of agents with long-term effects on hyperuricemia. e-century.usresearchgate.net Furthermore, these models can reveal kidney abnormalities induced by the elevated uric acid, which are subsequently attenuated by allopurinol treatment. e-century.usnih.gov

Table 3: Common Rodent Models of Hyperuricemia for Allopurinol Sodium Research

Model TypeInducing AgentsPrimary Mechanism of InductionAllopurinol Effect (Observed)Source
Potassium Oxonate-Induced HyperuricemiaPotassium OxonateUricase Inhibition (leading to UA accumulation)Significant decrease in serum uric acid levels; suppression of serum and hepatic xanthine oxidase activity; attenuation of renal abnormalities. saudijournals.comnih.govkarger.comresearchgate.netui.ac.ide-century.usmdpi.com
Adenine and Oteracil Potassium Co-administrationAdenine + Oteracil Potassium (or Toteracil Potassium)Increased purine substrate load + Uricase InhibitionSignificant decrease in serum uric acid levels; attenuation of kidney abnormalities (macroscopic and microscopic), and reduction of related renal parameters (BUN, creatinine). ui.ac.ide-century.usnih.govresearchgate.net

Models for Assessing Purine Salvage Inhibition in Specific Tissues (e.g., Colitis models)

Preclinical models, particularly those involving induced colitis, have been utilized to assess the influence of allopurinol on purine salvage and its downstream effects on tissue health and metabolism. Studies employing the Dextran Sulfate Sodium (DSS)-induced colitis model in mice have provided insights into how allopurinol affects the gastrointestinal tract during inflammatory conditions pnas.orgnih.govnih.govresearchgate.netresearchgate.net.

Allopurinol, known for inhibiting xanthine oxidase, also interferes with purine salvage pathways nih.govnih.govresearchgate.netresearchgate.net. Research indicates that in murine experimental colitis, a therapeutically relevant dose of allopurinol can disrupt purine metabolism, leading to attenuated wound healing and increased tissue damage nih.govnih.govresearchgate.netresearchgate.net. Specifically, investigations revealed a shift in adenylate and creatine (B1669601) metabolism, which resulted in dysregulation of AMP-activated protein kinase (AMPK) and impaired cellular proliferation nih.govnih.govresearchgate.net.

A study observed that allopurinol administration in Regnase-1∆IEC mice with DSS-induced inflammatory bowel disease (IBD) led to body weight loss, suggesting that blocking uric acid production in this context might exacerbate intestinal damage during inflammation pnas.org. Furthermore, tissue analyses during peak colitis demonstrated an 18.9% decrease in Ki67 (a marker for proliferation) in allopurinol-treated tissues, indicating epithelial metabolic dysregulation nih.gov. Concurrently, there was a notable increase in epithelial creatine levels (33%) and phosphocreatine (B42189) levels (46%), alongside a 33.4% increase in hypoxanthine, suggesting a disruption in adenylate flux and a redirection of cellular energy nih.gov. These findings collectively highlight the critical role of purine salvage for maintaining cellular metabolism and gut health in inflammatory conditions such as IBD nih.govnih.govresearchgate.netresearchgate.net.

Models for Studying Anti-nociceptive Activity (e.g., Hot-plate, Tail-flick tests in mice)

The anti-nociceptive properties of allopurinol have been investigated using various pain models in mice, including thermal models such as the hot-plate and tail-flick tests, as well as chemical models like capsaicin (B1668287) and acetic acid-induced writhing tests europeanreview.orgnih.govnih.govresearchgate.netijbcp.comresearchgate.netinnovareacademics.inresearchgate.net. Allopurinol consistently demonstrated dose-dependent anti-nociceptive effects across these models europeanreview.orgnih.govnih.govresearchgate.net.

In the hot-plate test, allopurinol significantly increased the percentage of protection against pain europeanreview.org. Similarly, in the tail-flick test, allopurinol produced notable anti-nociception nih.govnih.govijbcp.cominnovareacademics.in. The mechanism underlying these effects appears to involve the accumulation of adenosine (B11128), primarily mediated through adenosine A1 and A2A receptors europeanreview.orgnih.govnih.govresearchgate.netresearchgate.net. Pre-treatment with selective adenosine A1 receptor antagonists, such as DPCPX, or adenosine A2A receptor antagonists, including ZM241385 or SCH58261, effectively reversed the anti-nociceptive effects induced by allopurinol europeanreview.orgnih.govnih.govresearchgate.net.

Furthermore, allopurinol administration led to an increase in purine levels, specifically adenosine and guanosine (B1672433), in the cerebrospinal fluid, while simultaneously decreasing uric acid concentration nih.govnih.gov. Notably, studies also indicated that allopurinol's anti-nociceptive effects were not mediated by opioid pathways, as the opioid antagonist naloxone (B1662785) did not counteract its activity europeanreview.orgnih.govnih.gov. At tested doses, allopurinol did not induce apparent motor deficits in the mice europeanreview.orgnih.govnih.gov.

Comparative studies have shown that allopurinol exhibits analgesic activity in both central (e.g., tail-flick) and peripheral (e.g., writhing) pain models. The extent of its analgesic effect in these models can be comparable to or, in some instances, lower than that of standard analgesics like aspirin (B1665792) or tramadol, depending on the specific dose and experimental conditions ijbcp.comresearchgate.netinnovareacademics.inresearchgate.net.

Table 1: Summary of Allopurinol's Anti-nociceptive Effects in Mice

Test ModelObserved EffectMechanism/ModulationRelevant Antagonists TestedSource
Hot-plate testDose-dependent anti-nociception; increased protectionAdenosine accumulation, mediated by A1 and A2A receptorsDPCPX (A1), ZM241385 (A2A), SCH58261 (A2A) europeanreview.orgnih.govnih.govresearchgate.netresearchgate.net
Tail-flick testDose-dependent anti-nociceptionAdenosine accumulation, mediated by A1 receptors (A2A less clear from some studies)DPCPX (A1), Caffeine (non-selective) nih.govnih.govijbcp.cominnovareacademics.in
Capsaicin-inducedDose-related inhibition of nociceptionAdenosine accumulation, mediated by A1 and A2A receptorsDPCPX (A1), ZM241385 (A2A) europeanreview.orgnih.govnih.gov
Acetic acid-inducedDose-related decrease in abdominal constrictionsPeripheral analgesiaNot explicitly detailed in provided snippets europeanreview.orgijbcp.comresearchgate.netinnovareacademics.inresearchgate.net
GeneralNo obvious motor deficitsNot applicableNot applicable europeanreview.orgnih.govnih.gov
Cerebrospinal FluidIncreased purines (adenosine, guanosine), decreased uric acidRelated to xanthine oxidase inhibition and purine degradationNot applicable nih.govnih.gov
Opioid PathwayNot involvedNaloxone did not affect anti-nociceptive effectsNaloxone europeanreview.orgnih.govnih.gov

Models for Investigating Metabolic and Physiological Effects (e.g., Myocardial Oxygen Consumption in dogs)

Preclinical investigations in dogs have been instrumental in understanding the metabolic and physiological effects of allopurinol, particularly concerning myocardial function and oxygen consumption. Studies using conscious dogs with pacing-induced heart failure demonstrated significant beneficial effects of intravenous allopurinol (200 mg IV) ahajournals.orgnih.govscirp.orgcellmolbiol.org.

In dogs with heart failure, allopurinol markedly decreased myocardial oxygen consumption by 49 ± 4.6% (p=0.002) and substantially increased mechanical efficiency (defined as stroke work/myocardial oxygen consumption) by 122 ± 42% (p=0.04) ahajournals.orgnih.gov. Allopurinol also exhibited a positive inotropic effect, which was more pronounced in the heart failure group. The maximum rate of left ventricular pressure rise ((dP/dt)max) increased by 24.4 ± 8.7% (p=0.03) in heart failure dogs, compared to a smaller increase of 8.3 ± 3.2% (p=0.01) in control dogs ahajournals.orgnih.gov. This effect was observed without changes in preload or afterload ahajournals.orgnih.gov.

Further analysis revealed that xanthine oxidase activity was approximately four-fold higher in the failing dog hearts compared to control hearts, suggesting a role for xanthine oxidase inhibition in these observed benefits ahajournals.orgnih.gov. In contrast to the effects in heart failure, allopurinol did not produce significant changes in myocardial oxygen consumption or mechanical efficiency in control dogs ahajournals.orgnih.gov. The reduction in oxygen consumption was primarily due to a decrease in left circumflex blood flow, while the myocardial arteriovenous oxygen difference remained unchanged ahajournals.org.

These findings suggest that allopurinol possesses unique properties that can increase myocardial contractility while simultaneously reducing the heart's energy requirements, thereby enhancing myocardial contractile efficiency, which may be beneficial in conditions like congestive heart failure ahajournals.orgnih.gov. While allopurinol generally reduces oxidative stress, a study on ischemic myocardium in dogs presented a more nuanced view, showing that in slightly ischemic myocardium, allopurinol could lead to a further diminution in myocardial pO2, with no significant change in severely ischemic myocardium nih.gov. This indicates that the effects of allopurinol on myocardial oxygenation can depend on the degree of pre-existing ischemia nih.gov.

Table 2: Effects of Allopurinol on Myocardial Parameters in Dog Models

ParameterControl Dogs (n=10)Heart Failure Dogs (n=5)Significance (P-value)Source
(dP/dt)max Increase (%)+8.3 ± 3.2% (from 3103±162 to 3373±225 mmHg/s)+24.4 ± 8.7% (from 1602±190 to 1988±251 mmHg/s)0.01 (control), 0.03 (HF) ahajournals.orgnih.gov
Preload-Recruitable Stroke WorkNo changeIncreased from 55.8±9.1 to 84.9±12.2 mmHg (+28.1±5.3%)0.02 (HF) ahajournals.orgnih.gov
Ventricular ElastanceNo changeRose from 6.0±1.6 to 10.5±2.2 mmHg/mm0.03 (HF) ahajournals.orgnih.gov
Myocardial Oxygen ConsumptionNo significant changeDecreased by 49 ± 4.6%0.002 (HF) ahajournals.orgnih.gov
Mechanical Efficiency (SW/MV̇o2)No significant changeIncreased by 122 ± 42%0.04 (HF) ahajournals.orgnih.gov
Xanthine Oxidase Activity in Heart Tissue78 ± 72 pmol/min·mg–1387 ± 125 pmol/min·mg–1 (approx. 4-fold increase)0.04 (HF vs Control) ahajournals.orgnih.gov

Analytical Chemistry Methodologies for Allopurinol Sodium Research

Chromatographic Techniques

Chromatographic methods are widely employed for the separation, identification, and quantification of allopurinol (B61711) and its primary active metabolite, oxypurinol (B62819). These techniques offer high selectivity and sensitivity, making them suitable for complex biological samples and pharmaceutical dosage forms.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of allopurinol sodium. nih.gov Various HPLC methods have been developed, often utilizing reversed-phase columns and UV detection. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a frequently utilized method for the estimation of allopurinol. ijpsonline.comneliti.com These methods are valued for their simplicity, sensitivity, precision, and accuracy. ijpsonline.com A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, one method employs a ZORBAX Eclipse Plus C18 column with a mobile phase mixture of acetonitrile (B52724) and a pH 4.6 buffer in a 50:50 (v/v) ratio. ijpsonline.com Another validated RP-HPLC method for impurity profiling uses a C18 column with a mobile phase of 0.1 M dipotassium (B57713) phosphate (B84403) buffer (pH 3.5) and acetonitrile (55:45 v/v). ijpbs.net The separation is typically achieved under isocratic conditions with a consistent flow rate. ijpsonline.com

A study by Reinders et al. developed a simple and quantitative assay using reverse-phased HPLC for allopurinol and oxipurinol in human serum. nih.govrug.nl The chromatographic separation was achieved using a LiChrospher® 100 RP-8 column. researchgate.net

Interactive Data Table: RP-HPLC Method Parameters for Allopurinol Quantification

ParameterMethod 1Method 2
Column ZORBAX Eclipse Plus C18 (4.6×100 mm, 3.5 μm) ijpsonline.comODS C18 (250 x 4.6 mm, 5 µm) ijpbs.net
Mobile Phase Acetonitrile: pH 4.6 buffer (50:50, v/v) ijpsonline.com0.1 M Dipotassium Phosphate buffer (pH 3.5): Acetonitrile (55:45, v/v) ijpbs.net
Flow Rate 1 ml/min ijpsonline.com1.5 ml/min ijpbs.net
Detection Wavelength 254 nm ijpsonline.com254 nm ijpbs.net
Run Time 3 min ijpsonline.comNot Specified

HPLC coupled with UV-detection is a robust and widely accessible method for the simultaneous quantification of allopurinol and its major metabolite, oxypurinol, in biological fluids like human serum. nih.govutwente.nl This technique is essential for therapeutic drug monitoring and pharmacokinetic studies. nih.gov A validated method by Reinders et al. utilizes a mobile phase of sodium acetate (B1210297) (0.02 M; pH 4.5) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. nih.govrug.nl In this system, oxypurinol and allopurinol exhibit retention times of approximately 9.9 minutes and 12.3 minutes, respectively. nih.govrug.nl The method has been successfully applied to determine serum levels in patients, demonstrating its clinical utility. nih.gov

Another study describes an HPLC-UV method for quantifying allopurinol and oxypurinol in dog plasma. researchgate.net The chromatographic analysis in this study used a mobile phase composed of 0.1% water, 88% formic acid, and 0.25% acetonitrile. researchgate.net

Interactive Data Table: HPLC-UV Method for Allopurinol and Oxypurinol Quantification in Human Serum

ParameterValue
Mobile Phase 0.02 M Sodium Acetate (pH 4.5) nih.govrug.nl
Flow Rate 1.0 mL/min nih.govrug.nl
Detection Wavelength 254 nm nih.govrug.nl
Retention Time (Oxypurinol) 9.9 min nih.govrug.nl
Retention Time (Allopurinol) 12.3 min nih.govrug.nl
Internal Standard Aciclovir nih.gov

The validation of analytical methods is critical to ensure their reliability and reproducibility. For HPLC methods used in allopurinol analysis, validation is performed according to guidelines from the International Council for Harmonisation (ICH). ijpsonline.com

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For allopurinol, HPLC methods have demonstrated excellent linearity over specific concentration ranges. One method showed linearity in the concentration range of 2.5-15 μg/ml. ijpsonline.comijpsonline.com Another study reported a linear range of 0.5-10 mg/L for allopurinol and 1-40 mg/L for oxypurinol. nih.govrug.nl

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For an HPLC method, the LOD and LOQ for allopurinol were found to be 1.36 μg/ml and 4.09 μg/ml, respectively. ijpsonline.comijpsonline.com In another validated method, the lower limits of quantification were 0.5 mg/L for allopurinol and 1 mg/L for oxypurinol. nih.govutwente.nl

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For allopurinol, accuracy is often assessed by recovery studies. One HPLC method demonstrated intraday and interday accuracy ranging from 103% to 110%. ijpsonline.com Another study reported accuracy within 5% for both allopurinol and oxypurinol. nih.govrug.nl

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intraday and interday precision for an HPLC method for allopurinol were reported to have coefficients of variation (CV) of less than 2%. ijpsonline.com Another study showed intra- and inter-day precision with CVs of less than 15%. nih.govrug.nl

Interactive Data Table: Validation Parameters for HPLC Methods for Allopurinol

Validation ParameterMethod 1Method 2
Linearity Range 2.5-15 μg/ml ijpsonline.comijpsonline.com0.5-10 mg/L (Allopurinol), 1-40 mg/L (Oxypurinol) nih.govrug.nl
LOD 1.36 μg/ml ijpsonline.comijpsonline.comNot specified
LOQ 4.09 μg/ml ijpsonline.comijpsonline.com0.5 mg/L (Allopurinol), 1 mg/L (Oxypurinol) nih.govutwente.nl
Accuracy (% Recovery) 103-110% ijpsonline.comWithin 5% nih.govrug.nl
Precision (% CV) <2% ijpsonline.com<15% nih.govrug.nl

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the simultaneous determination of allopurinol and oxypurinol in biological matrices such as human plasma. nih.govresearchgate.net This method is particularly valuable for pharmacokinetic and bioequivalence studies due to its high throughput and reliability. nih.gov

A developed and validated LC-MS/MS method for the simultaneous analysis of allopurinol and its active metabolite, oxypurinol, in human plasma involved a simple protein precipitation step for sample preparation. nih.gov The chromatographic separation was achieved on a Hypersil Gold C18 column with a mobile phase of 0.1% formic acid-acetonitrile (98:2, v/v). nih.gov Quantification was performed using electrospray ionization in the positive mode. nih.gov

Another study developed an ultra-performance hydrophilic interaction liquid chromatography (UPHILIC) coupled with tandem mass spectrometry for the simultaneous determination of allopurinol, oxypurinol, and lesinurad (B601850) in rat plasma. plos.org This method utilized liquid-liquid extraction for sample preparation and an Acquity UPLC HILIC column for separation. plos.org

Interactive Data Table: LC-MS/MS Method Parameters for Allopurinol and Oxypurinol Quantification

ParameterMethod 1Method 2
Chromatography LC-MS/MS nih.govUPHILIC-MS/MS plos.org
Sample Preparation Protein Precipitation nih.govLiquid-Liquid Extraction plos.org
Column Hypersil Gold (150 mm×4.6 mm, 5 µm) nih.govAcquity UPLC HILIC (100 mm x 2.1, 1.7μm) plos.org
Mobile Phase 0.1% formic acid-acetonitrile (98:2, v/v) nih.govAcetonitrile, water, and formic acid (95:5:0.1, v/v/v) plos.org
Ionization Mode Positive Electrospray Ionization nih.govNegative Electrospray Ionization plos.org
Linearity Range (Allopurinol) 60.0 to 6000 ng/mL nih.govNot specified
Linearity Range (Oxypurinol) 80.0–8000 ng/mL nih.govNot specified

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of allopurinol, particularly in pharmaceutical formulations. usm.my These methods are typically based on the formation of a colored complex that can be measured at a specific wavelength.

One such method involves the reaction of allopurinol with catechol and Fe(II) to form a blue soluble complex, which is measured at a maximum wavelength (λmax) of 580 nm. usm.myresearchgate.net This method was found to obey Beer's law over a concentration range of 2–10 μg/ml. usm.my Another spectrophotometric method involves an oxidative coupling reaction with 2-nitrophenol (B165410) reagent and N-bromo succinimide (B58015), resulting in a yellow-colored product with maximum absorption at 420 nm, applicable in a concentration range of 2.5-15 μg/ml. ijpsonline.com

The Indian Pharmacopoeia describes a spectrophotometric method for analyzing allopurinol tablets by measuring the absorbance at 250 nm after dissolving the tablet powder in sodium hydroxide (B78521) and then diluting with hydrochloric acid. iajpr.com

Interactive Data Table: Spectrophotometric Methods for Allopurinol Determination

MethodReagentsChromophoreλmax (nm)Linearity Range (μg/ml)
Method 1Catechol and Fe(II) usm.myBlue soluble complex usm.my580 usm.my2–10 usm.my
Method 22-nitrophenol and N-bromo succinimide ijpsonline.comYellow-colored product ijpsonline.com420 ijpsonline.com2.5-15 ijpsonline.com
Pharmacopeial MethodSodium hydroxide, Hydrochloric acid iajpr.comAllopurinol250 iajpr.comNot Specified

UV-Vis Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a common and straightforward method for the quantification of Allopurin-ol in bulk and pharmaceutical dosage forms. wisdomlib.org The method relies on the inherent ability of the Allopurin-ol molecule to absorb light in the UV range. The wavelength of maximum absorbance (λmax) for Allopurin-ol is typically observed around 250 nm. nih.gov

Several UV spectrophotometric methods have been developed and validated, including Zero Order, First Order Derivative, and Area Under Curve (AUC) techniques. wisdomlib.org These methods demonstrate a linear relationship between the absorbance and concentration of the drug, adhering to Beer's law over a specified concentration range. wisdomlib.orgnih.gov Validation studies confirm the accuracy and precision of these methods, making them suitable for routine quality control analysis. wisdomlib.org For instance, one study reported linearity in the concentration range of 10–50 μg mL–1, with a limit of detection (LOD) of 0.16 μg mL–1 and a limit of quantification (LOQ) of 0.5 μg mL–1. nih.gov

The choice of solvent is crucial in UV-Vis spectrophotometry. Distilled water and methanol (B129727) are commonly used as solvents for preparing solutions of Allopurin-ol. wisdomlib.org The methods are generally found to be reproducible and free from interference from common excipients found in pharmaceutical formulations. wisdomlib.org

ParameterReported ValueReference
Linearity Range10–50 μg mL–1 nih.gov
Limit of Detection (LOD)0.16 μg mL–1 nih.gov
Limit of Quantification (LOQ)0.5 μg mL–1 nih.gov
Mean Recovery101.35% nih.gov

Oxidative Coupling Reaction-Based Spectrophotometric Methods

To enhance the sensitivity and selectivity of spectrophotometric analysis, methods based on oxidative coupling reactions have been developed. These reactions involve the coupling of an organic drug with a reagent in the presence of an oxidizing agent to produce a colored product, which can then be measured in the visible region of the spectrum. sysrevpharm.org

One such method involves the oxidative coupling reaction of Allopurin-ol with 2-nitrophenol in the presence of N-bromosuccinimide (NBS). This reaction yields a water-soluble yellow product with a maximum absorption at a wavelength of 420 nm. researchgate.net This method has been shown to be linear over a concentration range of 2.4-24 μg/ml, with a molar absorptivity of 9282.02 L·mol⁻¹·cm⁻¹. researchgate.net The limit of detection for this method was reported to be 0.6635 µg/ml. researchgate.net

Another spectrophotometric method is based on the reaction of Allopurin-ol with catechol and Fe(II) to form a blue, soluble complex that is measured at a λmax of 580 nm. usm.myresearchgate.net This method follows Beer's law in the concentration range of 2–10 μg ml–1. usm.myresearchgate.net The reaction demonstrates good sensitivity with a molar absorptivity of 9.4 x 10³ l mol–1 cm–1. usm.myresearchgate.net

ReagentsOxidizing AgentλmaxLinearity RangeMolar AbsorptivityReference
2-nitrophenolN-bromosuccinimide420 nm2.4-24 μg/ml9282.02 L·mol⁻¹·cm⁻¹ researchgate.net
Catechol, Fe(II)-580 nm2–10 μg ml–19.4 x 10³ l mol–1 cm–1 usm.myresearchgate.net

Electrochemical Methods

Electrochemical methods offer high sensitivity and selectivity for the determination of electroactive species like Allopurin-ol sodium. These techniques are based on measuring the electrical properties of a solution containing the analyte.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of Allopurin-ol and its primary active metabolite, oxypurinol. nih.gov A simple and sensitive capillary zone electrophoresis (CZE) method with UV absorbance detection has been developed for their simultaneous quantification. nih.gov Optimal separation can be achieved using a buffer system consisting of 15 mM 2-[N-cyclohexylamino]ethanesulfonic acid (CHES) adjusted to a pH of 8.8. nih.gov The method is validated for precision, linearity, limits of detection and quantification, accuracy, and robustness. nih.gov

For enhanced sensitivity, CE can be coupled with end-column amperometric detection. One such method utilized a running buffer of 15 mM Na₂HPO₄/NaH₂PO₄ at pH 9.55, a separation voltage of 15 kV, and a detection potential of 1.20 V. sci-hub.red This technique demonstrated a low detection limit of 1 × 10⁻⁸ mol/l for both Allopurin-ol and oxypurinol, with a wide linearity range from 2 × 10⁻⁷ to 1 × 10⁻⁴ mol/l. sci-hub.red

MethodBuffer SystemDetectionLinearity RangeLimit of DetectionReference
CZE15 mM CHES (pH 8.8)UV AbsorbanceNot specifiedNot specified nih.gov
CE15 mM Na₂HPO₄/NaH₂PO₄ (pH 9.55)End-column Amperometric2 × 10⁻⁷ to 1 × 10⁻⁴ mol/l1 × 10⁻⁸ mol/l sci-hub.red

Anodic Polarographic Detection

Anodic polarography offers a selective method for the determination of Allopurin-ol. A flow injection method with anodic polarographic detection (FI-APD) has been developed for its assay in pharmaceutical tablets. rsc.org The detection principle is based on the formation of a sparingly soluble mercury compound at the surface of a mercury electrode. rsc.org This approach provides high selectivity and a continuously renewable electrode surface, eliminating the need for de-oxygenation of the carrier stream. rsc.org The FI-APD method is both accurate and sensitive, with a reported detection limit of 1.8 µM and a relative standard deviation of 3.1% at the 28 µM level. rsc.org The sample throughput is high, at 90 samples per hour. rsc.org

Advanced Spectroscopic and Thermal Characterization Techniques for Solid-State Research

The solid-state properties of an active pharmaceutical ingredient (API) like Allopurin-ol sodium are critical as they can influence its stability, solubility, and bioavailability. Advanced analytical techniques are employed to characterize these properties.

X-ray Powder Diffraction (XRPD/XRD)

X-ray powder diffraction (XRPD) is a fundamental and powerful technique for the solid-state characterization of crystalline materials. nih.govamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline form, allowing for its identification and differentiation from other solid forms, such as polymorphs or an amorphous state. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comscielo.br

In the study of Allopurin-ol, XRPD is used to confirm its crystalline nature. scielo.br The diffraction pattern of crystalline Allopurin-ol exhibits sharp, well-defined peaks at specific diffraction angles (2θ). scielo.br Research has identified characteristic peaks for crystalline Allopurin-ol at 2θ values of 7.01º, 9.66º, 11.5º, 19.21º, 20.08º, and 35.07º. scielo.br The absence of these characteristic peaks and the presence of a broad halo in the diffractogram would indicate that the material is in an amorphous state. americanpharmaceuticalreview.comscielo.br

XRPD is also instrumental in studying the solid-state transformations of Allopurin-ol, for instance, when it is formulated as a salt like Allopurin-ol hydrochloride or in solid dispersions with polymers. nih.govscielo.brbohrium.com By comparing the XRPD patterns of the raw material and the formulated product, researchers can determine if the crystalline structure of Allopurin-ol has been altered or converted to an amorphous form. scielo.br

CompoundCharacteristic XRPD Peaks (2θ)Reference
Crystalline Allopurinol7.01º, 9.66º, 11.5º, 19.21º, 20.08º, 35.07º scielo.br

Fourier Transform Infrared Spectroscopy (FTIR/ATR-FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a pivotal analytical technique for the qualitative analysis of Allopurinol Sodium, providing insights into its molecular structure. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the molecule is generated. Studies on allopurinol reveal characteristic absorption bands that confirm its structural integrity and can indicate interactions with other substances. mdpi.comscielo.br

The FTIR spectrum of allopurinol shows distinct peaks corresponding to specific vibrational modes of its functional groups. For instance, the stretching vibration of the C=O group in the keto form of the 4-hydroxytautomer is observed, along with C-H stretching vibrations of the pyrimidine (B1678525) ring and N-H stretching bands. scielo.brresearchgate.net Analysis of these spectra is crucial in studies involving different formulations or processing methods, as it can confirm that the chemical structure of the allopurinol molecule remains unchanged. mdpi.com The consistency of these characteristic peaks before and after processing, such as micronization, indicates that the molecular structure has not been altered. mdpi.com

Table 1: Characteristic FTIR Peaks for Allopurinol

Wavenumber (cm⁻¹)Vibrational ModeReference
3400N-H stretching scielo.br
3165 and 3074N-H stretching band researchgate.net
3060C-H stretching of pyrimidine ring mdpi.comscielo.br
1763 and 1700C=O stretching of the keto form scielo.br
1590Ring vibration mdpi.comscielo.br
1245 and 790C-H in-plane deformation mdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of Allopurinol Sodium. mdpi.com This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis provides critical information about the melting point, purity, and solid-state transitions of the compound. nih.govnih.gov

For allopurinol, DSC thermograms are characterized by a sharp endothermic peak, which corresponds to its melting point and often occurs with simultaneous decomposition. researchgate.net Research indicates the melting point of allopurinol is around 385-386°C. researchgate.net The presence of a single, sharp peak is indicative of a pure, crystalline substance. This technique is also employed to study the compatibility of allopurinol with various excipients in pharmaceutical formulations and to characterize different solid forms, such as salts and solid dispersions. researchgate.netnih.govnih.gov The DSC analysis results for unprocessed and processed allopurinol have shown consistent melting behavior, confirming that the thermal properties were not altered by the processing method. mdpi.com

Table 2: Thermal Events of Allopurinol from DSC Analysis

Thermal EventTemperature (°C)DescriptionReference
Endothermic Peak386Melting Point researchgate.net
Endothermic Peak385.03Melting with simultaneous decomposition researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and decomposition characteristics of Allopurinol Sodium. This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides data on the decomposition patterns and thermal stability of the material. mdpi.comnih.gov

Studies involving allopurinol have shown that its thermal decomposition properties are consistent between unprocessed and processed samples. mdpi.comresearchgate.net A key finding from TGA analysis is the absence of significant weight loss before the onset of thermal decomposition, which indicates that no residual solvents are present in the crystalline structure. mdpi.com This is particularly important for verifying the purity and stability of the final product after manufacturing processes like micronization. mdpi.com TGA is often used in conjunction with DSC to provide a more complete thermal profile of the compound and its formulations. researchgate.netnih.gov

Dynamic Vapor Sorption (DVS)

The DVS method involves exposing a sample to controlled, varying levels of humidity at a constant temperature and precisely measuring the corresponding changes in mass. The resulting sorption/desorption isotherm provides critical information about the material's affinity for water, the kinetics of water uptake, and any humidity-induced physical changes. While specific DVS data for Allopurinol Sodium is not detailed in the provided research, this methodology is standard for assessing the hygroscopic nature of pharmaceutical salts to ensure their stability during storage and handling. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the morphology, particle size, and surface characteristics of Allopurinol Sodium. mdpi.comnih.gov SEM analysis provides high-resolution, three-dimensional images by scanning the surface of the sample with a focused beam of electrons.

Research has employed SEM to analyze the crystal habit of allopurinol. Unprocessed allopurinol has been described as having a rod-like, bar, or cubic shape, with particle diameters ranging from the nanometer to the micrometer scale. mdpi.comresearchgate.net This technique is essential for comparing the physical properties of the material before and after processing, such as micronization or the formation of salts. mdpi.comnih.gov SEM has also been used to visualize the surface of allopurinol-loaded microspheres and nanosponges, confirming their porous structure and the dispersion of the drug. researchgate.netijprajournal.com

Micelle-Stabilized Room-Temperature Phosphorescence

A highly sensitive and rapid method for the determination of allopurinol has been developed using Micelle-Stabilized Room-Temperature Phosphorescence (RTP). nih.gov This luminescence-based technique offers significant advantages in terms of selectivity and simplicity. nih.gov

The method is based on measuring the phosphorescence of allopurinol when it is incorporated into sodium dodecylsulphate (SDS) micelles. nih.gov The presence of thallium(I) as an external heavy atom enhances the phosphorescence signal, while sodium sulphite acts as an oxygen scavenger to reduce quenching. nih.gov A key feature of this method is its high selectivity, which allows for the determination of allopurinol even in the presence of its primary metabolite, oxypurinol. nih.gov This makes the technique applicable for analyzing allopurinol in complex matrices such as pharmaceutical preparations and biological samples like urine. nih.gov

Table 3: Parameters for Micelle-Stabilized RTP Analysis of Allopurinol

ParameterDetailsReference
TechniqueRoom-Temperature Phosphorescence (RTP) nih.gov
MediumSodium dodecylsulphate (SDS) micelles nih.gov
Heavy AtomThallium(I) nih.gov
Oxygen ScavengerSodium sulphite nih.gov
Application Range0.25–7.0 µg ml⁻¹ nih.gov
Limit of Detection0.014 µg ml⁻¹ nih.gov

Computational and Theoretical Studies in Drug Design

Molecular Modeling and Docking Studies of Allopurinol (B61711) and Derivatives

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to its protein target. These studies have been extensively applied to allopurinol and its derivatives to elucidate their interaction with xanthine (B1682287) oxidase (XO), the enzyme responsible for uric acid production.

Docking studies have revealed that allopurinol binds to the active site of xanthine oxidase, preventing the substrate from accessing it. nih.govacs.org Molecular dynamics simulations further show that the binding of allopurinol can induce conformational changes in the enzyme's structure. nih.govacs.org For instance, the binding of allopurinol has been observed to cause a swelling of the protein structure. nih.gov The interaction between allopurinol and key amino acid residues within the active site, such as Arg880 and Thr1010, is crucial for its inhibitory activity. nih.govacs.org

Computational studies have also been employed to design and evaluate novel allopurinol derivatives with potentially improved inhibitory activity. wisconsin.eduwisconsin.edu By modifying the peripheral groups of the allopurinol structure, researchers can computationally screen for derivatives with higher binding affinities and more favorable interaction profiles. wisconsin.eduwisconsin.edu For example, the addition of more polar groups like carboxylic acid and fluorine has been predicted to result in higher binding affinity to xanthine oxidase. wisconsin.edu

Binding Affinity of Allopurinol and Its Derivatives with Xanthine Oxidase
CompoundBinding Energy (kcal/mol)Key Interacting Residues
Allopurinol-5.63Thr1010, Glu802
Allopurinol Derivative (fluorine#2',6')Higher affinity predictedNot specified
Uric Acid Derivative (carboxylic#8')Higher affinity predictedNot specified

In Silico Prediction of Xanthine Oxidase Inhibitory Activity

In silico methods are widely used to predict the xanthine oxidase inhibitory activity of various compounds, often using allopurinol as a reference standard. scispace.comresearchgate.netnih.gov These predictive studies typically involve molecular docking to estimate the binding energy and inhibition constant (Ki) of the compounds. A lower binding energy generally indicates a higher predicted inhibitory activity. nih.gov

Numerous studies have compared the predicted inhibitory activity of flavonoids and terpenoids to that of allopurinol. researchgate.netnih.gov In many cases, these natural compounds have shown lower binding energies and, consequently, a higher predicted potential to inhibit xanthine oxidase than allopurinol. researchgate.netnih.gov For instance, the flavonoid quercetin (B1663063) and the terpenoid bisabolol have demonstrated more negative binding free energies in silico compared to allopurinol. scispace.comresearchgate.net These findings highlight the utility of in silico screening in identifying novel and potent xanthine oxidase inhibitors.

In Silico Predicted Xanthine Oxidase Inhibitory Parameters
CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki)Intermolecular Energy (kcal/mol)
Allopurinol-4.47529.73 µM-4.47
Butein-7.861.15 µM-9.95
Fisetin-7.651.75 µM-9.13
Quercetin-7.712.24 µM-9.50
Bisabolol-7.33Not specifiedNot specified

Prediction of Physicochemical Properties (pKa, Lipophilicity) for Derivative Design

The design of effective drug derivatives requires careful consideration of their physicochemical properties, as these influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Computational methods are valuable for predicting key properties such as pKa (acid dissociation constant) and lipophilicity (logP). nih.gov

The pKa of a molecule affects its ionization state at different physiological pH values, which in turn influences its solubility and ability to cross biological membranes. Software packages can be used to accurately predict the pKa of allopurinol and its derivatives. For example, the predicted pKa of allopurinol is approximately 9.7, which is consistent with experimental findings. Introducing different substituents to the allopurinol scaffold can alter the pKa; for instance, adding an acyl group at the N1 position has been shown to lower the pKa to around 7.6.

Lipophilicity, often expressed as logP, is a measure of a compound's solubility in lipids versus water and is a critical determinant of its pharmacokinetic behavior. mdpi.com While specific predicted logP values for a wide range of allopurinol derivatives are not extensively documented in the provided context, computational methods are routinely used to estimate this property in drug design. mdpi.com The experimental logP value for allopurinol is -1.80. mdpi.com By computationally predicting the logP of newly designed derivatives, medicinal chemists can aim for an optimal balance of lipophilicity to enhance drug-like properties.

Predicted pKa Values for Allopurinol and Its Derivatives
CompoundPredicted pKa
Allopurinol9.7
Derivatives with substituents at N5 (compounds 2a-c)~9.3
Derivatives with substituents at N1 (compounds 3a-c)~7.6

Biochemical Drug Interactions at the Molecular Level

Interaction with Thiopurine Metabolizing Enzymes.ebmconsult.comoup.comnih.gov

Allopurinol (B61711) sodium's interaction with thiopurine metabolizing enzymes is a critical area of its biochemical profile, particularly concerning its co-administration with thiopurine drugs. ebmconsult.comoup.comnih.gov

Inhibition of Xanthine (B1682287) Oxidase-Mediated Inactivation of Mercaptopurine and Azathioprine (B366305).nih.govmedsafe.govt.nzdrugs.com

Allopurinol is a potent inhibitor of xanthine oxidase, an enzyme crucial for the metabolic degradation of various compounds, including the thiopurines mercaptopurine and its prodrug, azathioprine. nih.govmedsafe.govt.nz This inhibition forms the basis of a significant drug-drug interaction. ebmconsult.comdrugs.com Xanthine oxidase is responsible for converting the active 6-mercaptopurine (B1684380) into an inactive metabolite, 6-thiouric acid. nih.gov

When allopurinol is administered concurrently with either mercaptopurine or azathioprine, the inhibition of xanthine oxidase blocks this primary inactivation pathway. medsafe.govt.nzdrugs.com Consequently, the metabolic clearance of mercaptopurine is significantly reduced, leading to a substantial increase in its plasma concentrations. medsafe.govt.nzdrugs.com Research has shown that allopurinol pretreatment can lead to a nearly 500% increase in the peak plasma concentration and the area under the concentration-time curve of oral 6-mercaptopurine. drugs.com This elevated concentration of the active metabolites can result in severe and potentially life-threatening bone marrow suppression, including leukopenia and thrombocytopenia. medsafe.govt.nzdrugs.com

This interaction shunts the metabolism of mercaptopurine towards the production of active thioguanine nucleotides (TGNs), which are responsible for both the therapeutic effects and the hematological toxicity of the drug. ebmconsult.comnih.gov While this can be therapeutically advantageous in some clinical contexts, such as inflammatory bowel disease, by allowing for lower doses of the thiopurine, it necessitates careful monitoring. nih.gov The co-administration of allopurinol with azathioprine or mercaptopurine is generally not recommended without a significant dose reduction of the thiopurine, typically to about 25% of the standard dose, and close monitoring of the patient's blood count. medsafe.govt.nzacpjournals.org

Impact of Allopurinol on Thiopurine Metabolism
Thiopurine DrugMetabolizing EnzymeEffect of AllopurinolBiochemical Consequence
MercaptopurineXanthine OxidaseInhibitionDecreased inactivation to 6-thiouric acid, increased plasma concentration. nih.govdrugs.com
AzathioprineXanthine Oxidase (after conversion to Mercaptopurine)InhibitionDecreased inactivation of its active metabolite, leading to increased systemic exposure. medsafe.govt.nzoup.com

Influence on Excretion Pathways of Concomitant Compounds (e.g., Azelaic acid, Aztreonam, Bacitracin).drugbank.comdrugbank.comdrugbank.com

Allopurinol sodium can influence the excretion of other drugs, potentially leading to altered serum levels and physiological effects. drugbank.com

Azelaic acid: Allopurinol may decrease the excretion rate of azelaic acid, which could result in a higher serum level of this compound. drugbank.com

Aztreonam: The excretion rate of allopurinol may be decreased by aztreonam, potentially leading to a higher serum concentration of allopurinol. drugbank.com

Bacitracin: Similarly, bacitracin may also decrease the excretion rate of allopurinol, which could result in an elevated serum level of allopurinol. drugbank.com

Interactions Affecting Excretion Pathways
Concomitant CompoundEffect on ExcretionPotential Outcome
Azelaic acidAllopurinol may decrease the excretion rate of Azelaic acid. drugbank.comHigher serum level of Azelaic acid. drugbank.com
AztreonamAztreonam may decrease the excretion rate of Allopurinol. drugbank.comHigher serum level of Allopurinol. drugbank.com
BacitracinBacitracin may decrease the excretion rate of Allopurinol. drugbank.comHigher serum level of Allopurinol. drugbank.com

Modulation of Allopurinol Excretion by Other Agents (e.g., Aluminum hydroxide (B78521), Amiloride, Acyclovir).drugbank.comrxlist.comnih.gov

The excretion and therapeutic efficacy of allopurinol can be modulated by the concurrent administration of other agents. drugbank.comrxlist.comnih.gov

Aluminum hydroxide: The therapeutic efficacy of allopurinol can be decreased when used in combination with aluminum hydroxide. drugbank.comrxlist.com This interaction has been noted in patients on chronic hemodialysis. nih.gov

Amiloride: Amiloride may increase the excretion rate of allopurinol. drugbank.com This could potentially lead to a lower serum level of allopurinol and a reduction in its therapeutic efficacy. drugbank.com

Acyclovir: The excretion of allopurinol can be decreased when it is combined with acyclovir. drugbank.com Acyclovir is primarily eliminated unchanged in the urine through renal excretion, involving both glomerular filtration and active tubular secretion. scholarsresearchlibrary.com The interaction likely occurs at the level of renal excretion pathways. drugbank.comscholarsresearchlibrary.com

Modulation of Allopurinol Excretion
Modulating AgentEffect on AllopurinolPotential Outcome
Aluminum hydroxideDecreased therapeutic efficacy. drugbank.comrxlist.comReduced effectiveness of allopurinol. drugbank.com
AmilorideIncreased excretion rate. drugbank.comLower serum level and potential reduction in efficacy. drugbank.com
AcyclovirDecreased excretion. drugbank.comHigher serum level of allopurinol. drugbank.com

Formulation Science Research for Enhanced Dissolution and Bioavailability Academic Perspective

Solid Dispersion Techniques for Solubility and Dissolution Enhancement

Solid dispersion is a widely applied technique to increase the solubility, dissolution rate, and consequently, the bioavailability of poorly soluble drugs like allopurinol (B61711). scienceopen.comwisdomlib.org The core principle involves reducing the drug's particle size to a molecular level and converting its crystalline form to a more soluble amorphous form, thereby enhancing wettability and dissolution. scienceopen.comresearchgate.net Studies show that while pure allopurinol may achieve around 80% dissolution in 45 minutes, certain solid dispersion formulations can reach 93% to 100% dissolution within the same period. africaresearchconnects.comresearchgate.netnih.gov

Hydrophilic polymers are commonly used as carriers in solid dispersion formulations due to their ability to improve the wetting and solubility of hydrophobic drugs. scielo.br

Polyvinylpyrrolidone (PVP): PVP, particularly grades like PVP K30, is a highly effective carrier for allopurinol solid dispersions. scielo.brresearchgate.net It is known for its high aqueous solubility and physiological tolerance. scielo.br Research indicates that solid dispersions prepared with PVP show the highest improvement in the wettability and dissolution rate of allopurinol compared to other carriers. scienceopen.comscielo.brresearchgate.net Phase solubility studies demonstrate that the apparent solubility of allopurinol increases linearly with higher concentrations of PVP. scielo.br The order of solubility enhancement with various carriers often ranks PVP K30 as superior to Polyethylene Glycol (PEG). scielo.brscielo.br

Polyethylene Glycol (PEG): PEGs, such as PEG 4000 and PEG 6000, are semi-crystalline polymers frequently used in solid dispersions for their solubilizing and wetting properties. scielo.brresearchgate.net They are advantageous for manufacturing via the melting method due to their relatively low melting points (below 65°C). iosrphr.org Studies have successfully prepared allopurinol solid dispersions using PEG 4000 and PEG 6000, which significantly improved the drug's dissolution characteristics. researchgate.net

Table 1: Comparison of Polymeric Carriers for Allopurinol Solid Dispersions
Polymeric CarrierKey PropertiesObserved Effect on AllopurinolReference
Polyvinylpyrrolidone (PVP K30)High aqueous solubility, high physiological tolerance.Demonstrates the highest improvement in wettability and dissolution rate. Solubility increases linearly with carrier concentration. scienceopen.comscielo.brresearchgate.net
Polyethylene Glycol (PEG 4000, PEG 6000)Good water solubility, low melting point, wetting and surface active properties.Significantly enhances dissolution characteristics. Effective for preparations using the melting method. scielo.brresearchgate.net

Besides polymers, other small-molecule carriers have also been effectively used to create solid dispersions of allopurinol.

Urea (B33335) and Mannitol: These carriers have been successfully used to prepare allopurinol solid dispersions at drug-to-carrier ratios of 1:1 and 1:2. researchgate.net A key mechanism for their effectiveness is the formation of hydrogen bonds between allopurinol and the carrier. africaresearchconnects.comresearchgate.netnih.gov This interaction facilitates the transition of allopurinol from a crystalline to a more soluble amorphous state, which is crucial for enhancing its dissolution profile. africaresearchconnects.comnih.gov Solubility studies confirm that allopurinol's solubility increases in aqueous solutions containing urea and mannitol. researchgate.netresearchgate.net

Table 2: Non-Polymeric Carriers for Allopurinol Solid Dispersions
CarrierDrug:Carrier Ratios StudiedMechanism of EnhancementReference
Urea1:1, 1:2Formation of hydrogen bonds, leading to the amorphization of allopurinol. researchgate.netnih.gov
Mannitol1:1, 1:2Formation of hydrogen bonds, facilitating the transition from a crystalline to an amorphous state. researchgate.netnih.gov

Preparation Methods for Solid Dispersions

Several methods are employed to prepare allopurinol solid dispersions, each with specific advantages. The choice of method can influence the physicochemical properties and stability of the final product. scienceopen.commdpi.com

Melting Method (Fusion): In this method, the drug and a miscible carrier are heated until they melt together, followed by rapid cooling and solidification. wisdomlib.org The mixture is then pulverized. iosrphr.org This technique is suitable for thermostable drugs and carriers with low melting points, such as PEG. researchgate.netiosrphr.org

Solvent Evaporation: This is one of the most common methods, involving the dissolution of both the drug and the carrier in a common volatile solvent, followed by the evaporation of the solvent to form a solid mass. scienceopen.comscielo.briosrphr.org The resulting solid is then ground and sieved. scielo.br This method prevents the thermal decomposition of drugs as the solvent can be removed at a low temperature. iosrphr.org

Kneading: This technique involves wetting a physical mixture of the drug and carrier with a solvent to form a paste. scielo.brresearchgate.net The paste is kneaded for a specific duration, then dried and sieved. scielo.br The kneading method has been successfully used to prepare allopurinol solid dispersions with sugar carriers like lactose and mannitol. journalcra.com

Co-precipitation: In this method, the drug and carrier are dissolved in a solvent, and this solution is then added to an anti-solvent, causing the solid dispersion to precipitate. scienceopen.comresearchgate.net For instance, an aqueous solution of a carrier can be poured into an ethanolic solution of allopurinol, followed by solvent evaporation under reduced pressure. scielo.br

Co-grinding: This method involves grinding the drug and carrier together for a prolonged period to produce an amorphous solid dispersion. scienceopen.comscielo.brresearchgate.net The mechanical energy applied during grinding can induce changes in the solid state of the drug.

Physicochemical Characterization of Solid Dispersions and Salts

To understand the mechanisms behind enhanced dissolution, solid dispersions and salt forms of allopurinol are subjected to rigorous physicochemical characterization. scienceopen.comnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of the drug, carrier, and solid dispersion. researchgate.net A sharp endothermic peak in the DSC thermogram of pure allopurinol corresponds to its melting point and crystalline nature. scielo.br In solid dispersions, a shift to a lower melting temperature, a broadening of the peak, or the complete disappearance of the drug's melting peak indicates a reduction in crystallinity and a transition to an amorphous state or molecular dispersion within the carrier. africaresearchconnects.comnih.govscielo.br Studies on allopurinol hydrochloride salt also use DSC to show solid-state conversions upon heating. nih.govtandfonline.com

Powder X-ray Diffraction (PXRD): PXRD is a definitive technique for determining the crystalline or amorphous nature of a material. researchgate.net The diffraction pattern of crystalline allopurinol shows numerous sharp and intense peaks. researchgate.net In contrast, the PXRD patterns of its solid dispersions typically show a significant reduction in the intensity of these peaks or their complete absence, often replaced by a diffuse halo, confirming the amorphous state of the drug within the polymer matrix. scienceopen.comresearchgate.net This technique is also crucial for differentiating between various salt forms, such as allopurinol hydrochloride, and the base drug. nih.govtandfonline.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify any potential chemical interactions, such as hydrogen bonding, between the drug and the carrier in the solid state. researchgate.netnih.gov The formation of hydrogen bonds between allopurinol and carriers like urea and mannitol has been confirmed using FTIR, which is a key factor in achieving an amorphous state. researchgate.netnih.gov For salt forms, FTIR helps confirm the proton transfer and differentiate the salt from the original active pharmaceutical ingredient. nih.govtandfonline.com

Table 3: Physicochemical Characterization Techniques and Findings for Allopurinol Formulations
TechniquePurposeTypical Findings for Allopurinol Solid Dispersions/SaltsReference
Differential Scanning Calorimetry (DSC)Analyzes thermal properties and physical state (crystalline/amorphous).Disappearance or shift of the allopurinol melting peak, indicating amorphization or molecular dispersion. africaresearchconnects.comscielo.brnih.gov
Powder X-ray Diffraction (PXRD)Confirms the crystalline or amorphous nature of the material.Reduction or absence of sharp diffraction peaks characteristic of crystalline allopurinol, indicating a transition to an amorphous state. scienceopen.comresearchgate.netnih.gov
Fourier Transform Infrared (FTIR) SpectroscopyIdentifies intermolecular interactions between the drug and carrier.Shifts in characteristic peaks, indicating the formation of hydrogen bonds between allopurinol and the carrier. researchgate.netnih.govnih.gov

Future Directions in Allopurinol Sodium Research

Elucidating Uncharacterized Metabolites and Their Biological Roles

While the primary metabolic pathway of allopurinol (B61711) to its active metabolite, oxypurinol (B62819), is well-established, the complete metabolic profile is not fully understood. nih.govpatsnap.com Allopurinol is metabolized by the same enzymes it inhibits, primarily xanthine (B1682287) oxidase and aldehyde oxidase, to form oxypurinol (also known as alloxanthine). drugbank.comclinpgx.org This active metabolite is responsible for the majority of the therapeutic effect of allopurinol. researchgate.net

Beyond oxypurinol, other minor metabolites are formed through the purine (B94841) salvage pathway. These include allopurinol-1-riboside, allopurinol ribotide, oxypurinol-1-riboside, and oxypurinol-7-riboside. clinpgx.orgnih.gov The enzymes involved in these transformations include hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and purine nucleoside phosphorylase (PNP). drugbank.comclinpgx.org

Table 1: Known Metabolites of Allopurinol This table is interactive and can be sorted by clicking on the headers.

Metabolite Precursor Key Enzyme(s) Involved Known Role Future Research Focus
Oxypurinol (Alloxanthine) Allopurinol Xanthine Oxidase, Aldehyde Oxidase clinpgx.org Primary active metabolite; inhibitor of xanthine oxidase nih.gov Further clarification of its role in rare adverse reactions.
Allopurinol Ribotide Allopurinol Hypoxanthine-guanine phosphoribosyltransferase (HPRT1) clinpgx.org May inhibit de novo purine biosynthesis drugbank.com Quantifying its contribution to the overall therapeutic effect.
Allopurinol Riboside Allopurinol Purine nucleoside phosphorylase (PNP) clinpgx.org Largely uncharacterized Determining its biological activity and potential interactions.
Oxypurinol-1-riboside Oxypurinol Not fully reported clinpgx.org Uncharacterized Identification of metabolic pathway and biological function.

Deeper Exploration of Secondary Pharmacodynamic Effects

The primary pharmacodynamic effect of allopurinol is the reduction of serum and urinary uric acid levels through the inhibition of xanthine oxidase. However, this enzyme's activity is not limited to purine catabolism; it is also a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. mdpi.comresearchgate.net By inhibiting xanthine oxidase, allopurinol and oxypurinol can exert antioxidant effects, which represent a key area of secondary pharmacodynamics.

This antioxidant potential has prompted investigations into the role of allopurinol beyond gout, particularly in cardiovascular diseases where oxidative stress is a key pathological factor. rsc.orgnih.gov Research has explored its benefits in conditions like hypertension, diabetes, chronic heart failure, and ischemia-reperfusion injury. nih.govnih.govnih.gov While some smaller studies have suggested protective cardiovascular effects, larger clinical trials have yielded inconclusive or mixed results. researchgate.netnih.gov For instance, some analyses indicated potential benefits in patients undergoing coronary artery bypass grafting, but a large-scale study in patients with ischemic heart disease did not show a significant reduction in major cardiovascular events. researchgate.netnih.gov

Future research is directed at clarifying these secondary effects. This includes identifying specific patient populations who might benefit from allopurinol's antioxidant properties and understanding the precise mechanisms through which these effects are mediated, independent of urate lowering.

Table 2: Potential Secondary Pharmacodynamic Effects of Allopurinol Sodium This table is interactive and can be sorted by clicking on the headers.

Potential Effect Proposed Mechanism Area of Research Current Status
Antioxidant Inhibition of ROS production by xanthine oxidase researchgate.net Cardiovascular Disease Inconclusive; some studies show potential benefits, others do not researchgate.netnih.gov
Endothelial Function Improvement Reduction of oxidative stress in the vasculature nih.gov Hypertension, Atherosclerosis Investigational; evidence from smaller studies suggests a positive effect
Cardioprotection Attenuation of ischemia-reperfusion injury nih.gov Myocardial Infarction, Heart Failure Mixed results in clinical trials; further research needed researchgate.net

Advanced Analytical Methodologies for Complex Biological Matrices

Accurate measurement of allopurinol and its metabolites in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Historically, analytical methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) have been used. researchgate.netijpsonline.com While effective, these methods can sometimes lack the sensitivity and specificity required for detecting very low concentrations or for use with small sample volumes.

The future in this area lies in the continued development and refinement of advanced, high-throughput analytical techniques. The most significant progress has been in the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These methods offer several advantages:

High Sensitivity and Specificity: Allowing for the quantification of analytes at very low concentrations (ng/mL levels). nih.gov

Small Sample Volume: Requiring as little as 100 µL of plasma, which is advantageous in clinical research, especially in pediatric or critically ill populations. nih.gov

Multiplexing Capability: Enabling the simultaneous measurement of allopurinol and its key metabolite, oxypurinol, in a single run. nih.gov

Future work will likely focus on developing even faster and more cost-effective assays, potentially using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov Additionally, there is a growing interest in developing methods for analyzing these compounds in alternative matrices, such as saliva or dried blood spots, to simplify sample collection. The application of these advanced methods is critical for performing detailed pharmacokinetic/pharmacodynamic modeling and for personalizing therapy, particularly in patients with renal impairment. semanticscholar.org

Table 4: Evolution of Analytical Methods for Allopurinol and Metabolites This table is interactive and can be sorted by clicking on the headers.

Method Typical Detection Limit Sample Volume Throughput Key Feature
HPLC-UV µg/mL range ijpsonline.comijpsonline.com Moderate Low to Moderate Widely available, cost-effective
Capillary Electrophoresis ng/mL to µg/mL range researchgate.net Low Moderate High separation efficiency
LC-MS/MS ng/mL range nih.gov Low (e.g., 100 µL) nih.gov High High sensitivity and specificity; gold standard for bioanalysis researchgate.net

Q & A

Basic Research Question: What is the mechanism of action of allopurinol sodium, and how is it validated in preclinical models?

Allopurinol sodium inhibits xanthine oxidase, a key enzyme in uric acid synthesis. Methodologically, validation involves in vitro enzyme inhibition assays (e.g., spectrophotometric measurement of uric acid production) and in vivo models (e.g., hyperuricemic rodents). Researchers should compare dose-dependent inhibition across species and monitor serum urate levels using HPLC or enzymatic assays to confirm efficacy .

Basic Research Question: What standardized analytical methods are recommended for quantifying allopurinol sodium in pharmaceutical formulations?

Reverse-phase HPLC-UV-DAD is widely used, with validation parameters per ICH guidelines (linearity, accuracy, precision). For dissolution studies, USP apparatus (e.g., paddle method) with pH-adjusted media (e.g., 0.1N HCl) ensures reproducibility. Factor optimization (e.g., rotation speed, media composition) is critical to avoid artifacts in dissolution profiles .

Advanced Research Question: How can researchers resolve contradictions in pharmacokinetic data for allopurinol sodium across species?

Contradictions often arise from metabolic differences (e.g., conversion to oxypurinol). Address this by:

  • Conducting cross-species metabolite profiling via LC-MS/MS.
  • Adjusting for renal clearance variability using glomerular filtration rate (GFR)-normalized dosing.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from rodent studies .

Advanced Research Question: What experimental design considerations are critical for studying allopurinol sodium’s non-gout applications (e.g., cardiovascular or inflammatory diseases)?

Use the PICOT framework:

  • P opulation: Animal models with induced ischemia or inflammation (e.g., murine myocardial infarction).
  • I ntervention: Allopurinol sodium at varying doses (e.g., 10–50 mg/kg).
  • C omparison: XO knockout models or febuxostat-treated controls.
  • O utcome: Biomarkers like xanthine oxidase activity, reactive oxygen species (ROS), and tissue histopathology.
  • T imeframe: Acute (hours) vs. chronic (weeks) dosing to assess temporal effects .

Advanced Research Question: How can researchers optimize dissolution testing protocols for allopurinol sodium formulations to enhance reproducibility?

Critical factors include:

  • Rotation speed : Standardize at 50–75 rpm (USP Apparatus 2) to minimize hydrodynamic variability.
  • Dissolution media : Test biorelevant media (e.g., FaSSIF/FeSSIF) alongside 0.1N HCl to simulate gastrointestinal conditions.
  • Sampling intervals : Use automated sampling at 10, 20, 30, and 60 minutes to capture dissolution kinetics. Statistical tools like Plackett-Burman designs help identify significant variables (e.g., pH, surfactant concentration) .

Advanced Research Question: What methodological strategies address low sensitivity in detecting allopurinol sodium’s molecular effects (e.g., mRNA delivery studies)?

Nested PCR protocols with dual primer sets improve specificity in low-abundance mRNA detection. For example:

  • First PCR : Amplify target sequence (e.g., luciferase mRNA) with outer primers.
  • Second PCR : Use inner primers to re-amplify the product, reducing background noise. Include internal controls (e.g., human β-actin) to normalize data and validate RNA integrity .

Advanced Research Question: How should researchers design studies to evaluate allopurinol sodium’s potential in mitigating chemotherapy-induced toxicity?

Adopt a mixed-methods approach:

  • Quantitative : Measure uric acid, creatinine, and inflammatory cytokines (e.g., IL-6) in serum.
  • Qualitative : Patient-reported outcomes (PROs) via validated surveys (e.g., EORTC QLQ-C30).
  • Ethical : Predefine stopping rules for renal toxicity (e.g., ≥2x baseline serum creatinine) .

Advanced Research Question: What statistical methods are recommended for analyzing contradictory outcomes in allopurinol sodium trials (e.g., efficacy vs. adverse events)?

Use Bayesian hierarchical models to account for heterogeneity across studies. Sensitivity analyses (e.g., excluding high-risk-of-bias trials) and meta-regression (e.g., adjusting for dose or comorbidities) clarify confounding factors. Preregister analysis plans to mitigate bias .

Methodological Notes

  • Data Reproducibility : Document instrument parameters (e.g., HPLC column lot numbers) and raw data deposition in repositories like Zenodo .
  • Literature Reviews : Follow PRISMA-ScR guidelines for scoping reviews, integrating both preclinical and clinical evidence .
  • Ethical Compliance : Align human studies with Declaration of Helsinki principles, including informed consent for biobanking biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.